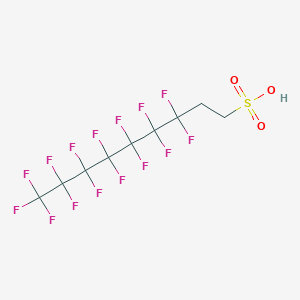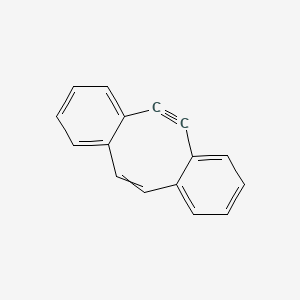
(R)-3-(2-iodoethyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(2-iodoethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry
Métodos De Preparación
The synthesis of ®-3-(2-iodoethyl)pyrrolidine hydrochloride typically involves the reaction of ®-pyrrolidine with an iodoalkane under specific conditions. One common method is the nucleophilic substitution reaction where ®-pyrrolidine reacts with 2-iodoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for ®-3-(2-iodoethyl)pyrrolidine hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
®-3-(2-iodoethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: It can be reduced to form the corresponding ethylpyrrolidine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-3-(2-iodoethyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets.
Medicine: It has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ®-3-(2-iodoethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function. This can result in the inhibition or activation of specific pathways, depending on the target. The exact molecular targets and pathways involved vary depending on the specific application and the derivatives used.
Comparación Con Compuestos Similares
®-3-(2-iodoethyl)pyrrolidine hydrochloride can be compared with other similar compounds such as pyrrolidine, pyrrolidinone, and pyridine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. The presence of the iodine atom in ®-3-(2-iodoethyl)pyrrolidine hydrochloride makes it unique and imparts specific reactivity that is not observed in other pyrrolidine derivatives. This uniqueness makes it valuable in specific applications where iodine reactivity is required.
Similar compounds include:
- Pyrrolidine
- Pyrrolidinone
- Pyridine
- Pyrrolopyrazine
Propiedades
Fórmula molecular |
C6H13ClIN |
|---|---|
Peso molecular |
261.53 g/mol |
Nombre IUPAC |
(3R)-3-(2-iodoethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12IN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m0./s1 |
Clave InChI |
SMVLZAHHOCMJHT-RGMNGODLSA-N |
SMILES isomérico |
C1CNC[C@H]1CCI.Cl |
SMILES canónico |
C1CNCC1CCI.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)




![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)





